Cas no 20016-85-7 ((2R)-2-hydroxybutanoic acid)
(2R)-2-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Hydroxybutanoic acid
- (2R)-2-Hydroxybutanoic acid
- (R)-(+)-2-HYDROXYBUTANOIC ACID
- (R)-2-Hydroxybutyric acid
- (R)-2-hydroxy-butyric acid
- (R)-2-hydroxylbutanoic acid
- (R)-hydroxybutyric acid
- 54917_ALDRICH
- 54917_FLUKA
- AC1L9MX5
- bmse000361
- CHEBI:50612
- CTK0J9543
- D-2-hydroxybutyric acid
- (R)-alpha-Hydroxybutyric acid
- D-(-)-alpha-Hydroxybutyric acid
- D-alpha-Hydroxybutyric acid
- (-)-2-hydroxybutyric acid
- (R)-2-Hydroxybutyric acid, >=97.0% (T)
- CS-0107851
- UNII-UC8XN5ZT94
- (2R)-2-oxidanylbutanoic acid
- (-)-.ALPHA.-HYDROXYBUTYRIC ACID
- Q27122144
- AKOS006239594
- 2-Hydroxybutyric acid, (-)-
- (R)--Hydroxybutyric acid
- EN300-34916
- (-)-alpha-Hydroxybutyric acid
- 20016-85-7
- UCU
- UC8XN5ZT94
- DTXSID501311184
- J-012945
- HY-113381A
- BS-15885
- LMFA01050455
- MFCD01318570
- SCHEMBL264859
- (R)-2-Hydroxybutanoicacid
- AFENDNXGAFYKQO-GSVOUGTGSA-N
- d-2-hydroxybutanoic acid
- Butanoic acid, 2-hydroxy-, (2R)-
- (2R)-2-Hydroxybutanoic acid (ACI)
- Butanoic acid, 2-hydroxy-, (R)- (ZCI)
- Butyric acid, 2-hydroxy-, D- (8CI)
- (-)-2-Hydroxy-n-butyric acid
- (-)-2-Hydroxybutanoic acid
- (-)-α-Hydroxybutyric acid
- (R)-α-Hydroxybutyric acid
- D-(-)-α-Hydroxybutyric acid
- D-α-Hydroxybutyric acid
- A11368
- D-2-Hydroxybutanoate
- (2R)-2-hydroxybutanoic acid
-
- MDL: MFCD01318570
- Inchi: 1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
- InChI Key: AFENDNXGAFYKQO-GSVOUGTGSA-N
- SMILES: O[C@@H](C(=O)O)CC
Computed Properties
- Exact Mass: 104.04734
- Monoisotopic Mass: 104.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 69.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: White crystals
- Density: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 50-54 °C
- Boiling Point: 238.3±13.0 ºC (760 Torr),
- Flash Point: 112.2±16.3 ºC,
- Solubility: Soluble (356 g/l) (25 º C),
- PSA: 57.53
- Solubility: Not determined
(2R)-2-hydroxybutanoic acid Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: 26-39
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:37/38-41
(2R)-2-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XL966-250mg |
(2R)-2-hydroxybutanoic acid |
20016-85-7 | 95% | 250mg |
995CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XL966-100mg |
(2R)-2-hydroxybutanoic acid |
20016-85-7 | 95% | 100mg |
385CNY | 2021-05-07 | |
| TRC | H977663-50mg |
(R)-2-Hydroxybutanoic acid |
20016-85-7 | 50mg |
45.00 | 2021-08-04 | ||
| TRC | H977663-100mg |
(R)-2-Hydroxybutanoic acid |
20016-85-7 | 100mg |
65.00 | 2021-08-04 | ||
| TRC | H977663-500mg |
(R)-2-Hydroxybutanoic Acid |
20016-85-7 | 500mg |
$ 150.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 54917-1G-F |
(2R)-2-hydroxybutanoic acid |
20016-85-7 | ≥97.0% (T) | 1G |
¥4190.92 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R919859-10mg |
(R)-2-Hydroxybutanoic acid |
20016-85-7 | 95% | 10mg |
¥98.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R919859-50mg |
(R)-2-Hydroxybutanoic acid |
20016-85-7 | 95% | 50mg |
¥219.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R919859-250mg |
(R)-2-Hydroxybutanoic acid |
20016-85-7 | 95% | 250mg |
¥665.00 | 2022-08-31 | |
| abcr | AB494632-250 mg |
(R)-2-Hydroxybutanoic acid; . |
20016-85-7 | 250mg |
€156.40 | 2023-06-15 |
(2R)-2-hydroxybutanoic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium nitrite Solvents: Water ; 60 °C; 3 h, 60 °C; 60 °C → rt; 24 h, rt
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Ammonium formate , D-Lactate dehydrogenase
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.0
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
(2R)-2-hydroxybutanoic acid Raw materials
- L-Aminobutyric Acid
- 1,2-Butanediol
- L-Threonine
- Butanoic acid,2-hydroxy-
- (R)-2-Aminobutyric Acid
- a-Ketobutyric Acid
- Ethyl 2-Hydroxybutyrate
(2R)-2-hydroxybutanoic acid Preparation Products
(2R)-2-hydroxybutanoic acid Suppliers
(2R)-2-hydroxybutanoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on (2R)-2-hydroxybutanoic acid
Professional Introduction to (2R)-2-hydroxybutanoic Acid (CAS No. 20016-85-7)
(2R)-2-hydroxybutanoic acid, also known as (R)-β-hydroxybutyric acid, is a chiral compound with significant applications in the field of pharmaceuticals, biochemical research, and material science. Its CAS number, 20016-85-7, uniquely identifies it in chemical databases and ensures precise referencing in scientific literature. This compound is particularly notable for its role as a key intermediate in the synthesis of various bioactive molecules and its potential therapeutic benefits.
The molecular structure of (2R)-2-hydroxybutanoic acid features a hydroxyl group at the second carbon atom, making it an enantiomer of (S)-β-hydroxybutyric acid. This stereochemical configuration is crucial for its biological activity, as enantiomers can exhibit different pharmacological properties despite having identical chemical formulas. The (R)-enantiomer has garnered attention in recent years due to its involvement in metabolic pathways and its potential as a precursor for drug development.
In the realm of pharmaceutical research, (2R)-2-hydroxybutanoic acid has been studied for its potential applications in treating neurological disorders. Recent studies have highlighted its role in modulating neurotransmitter levels and protecting against oxidative stress. For instance, research published in Neurochemical Research suggests that (R)-β-hydroxybutyric acid may enhance mitochondrial function and reduce neuroinflammation, making it a promising candidate for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
The compound's unique properties also make it valuable in the development of novel materials. Researchers have explored its use in creating biodegradable polymers and coatings that exhibit enhanced mechanical strength and biocompatibility. These advancements are particularly relevant in medical device manufacturing, where materials must balance durability with compatibility with biological systems.
Furthermore, (2R)-2-hydroxybutanoic acid has been investigated for its role in metabolic engineering. Its ability to serve as a precursor for more complex molecules makes it useful in synthetic biology applications. For example, studies have demonstrated its potential use in producing biosensors and therapeutic agents that can be tailored to specific medical needs. This versatility underscores the compound's importance in both academic research and industrial applications.
The synthesis of (2R)-2-hydroxybutanoic acid typically involves chiral resolution techniques or enzymatic catalysis to ensure high enantiomeric purity. Advances in biocatalysis have enabled more efficient and sustainable production methods, reducing the environmental impact of manufacturing processes. These innovations align with global trends toward green chemistry principles, emphasizing the importance of sustainable practices in chemical synthesis.
In conclusion, (2R)-2-hydroxybutanoic acid is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, along with its potential therapeutic benefits and material science applications, highlights its significance in modern chemical research. As scientific understanding continues to evolve, the applications of this compound are likely to expand further, driving innovation in medicine and materials science.
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